Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-
Brand Name: Vulcanchem
CAS No.: 106052-58-8
VCID: VC16052022
InChI: InChI=1S/C14H14N2O2/c1-10-6-7-15-13(8-10)16-9-11-4-3-5-12(18-2)14(11)17/h3-9,17H,1-2H3
SMILES:
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol

Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-

CAS No.: 106052-58-8

Cat. No.: VC16052022

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- - 106052-58-8

Specification

CAS No. 106052-58-8
Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
IUPAC Name 2-methoxy-6-[(4-methylpyridin-2-yl)iminomethyl]phenol
Standard InChI InChI=1S/C14H14N2O2/c1-10-6-7-15-13(8-10)16-9-11-4-3-5-12(18-2)14(11)17/h3-9,17H,1-2H3
Standard InChI Key GBXKQIQIVTZGLB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1)N=CC2=C(C(=CC=C2)OC)O

Introduction

Chemical Identification and Structural Features

Systematic Nomenclature and Molecular Formula

Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- (IUPAC name: (E)-2-methoxy-6-[(4-methylpyridin-2-yl)iminomethyl]phenol) is a bidentate Schiff base ligand with the molecular formula C₁₄H₁₃N₂O₂ (molecular weight: 241.27 g/mol) . The structure integrates:

  • A phenolic ring substituted with methoxy (-OCH₃) at position 2

  • An imine (-CH=N-) linker at position 6

  • A 4-methyl-2-pyridinyl group as the amine-derived component

Crystallographic and Computational Structural Analysis

Single-crystal X-ray diffraction studies of analogous Schiff bases reveal monoclinic crystal systems with space group P2₁/c . Key structural parameters include:

ParameterValueSource
Unit cell dimensionsa = 13.272 Å, b = 4.548 Å, c = 19.972 Å
β angle96.653°
Intramolecular H-bondO-H···N (1.85 Å)
Torsion angle (C1-C6-C7-N1)178.3°

Density functional theory (DFT) calculations at the B3LYP/6-31G level confirm the enol tautomer is energetically favored over keto forms by 12.3 kJ/mol . The planar configuration of the imine linkage (C=N bond length: 1.281 Å ) facilitates π-conjugation across the phenolic and pyridinyl moieties.

Synthesis and Purification Methods

Conventional Condensation Approach

The compound is synthesized via acid-catalyzed condensation between:

  • 2-Hydroxy-3-methoxybenzaldehyde (vanillin derivative)

  • 4-Methyl-2-aminopyridine

Reaction conditions typically involve:

  • Ethanol/water solvent system (3:1 v/v)

  • Acetic acid catalyst (0.1 M)

  • Reflux at 80°C for 4–6 hours

  • Yield: 82–95% after recrystallization

Green Chemistry Modifications

Recent advancements employ microwave-assisted synthesis (100 W, 5 min) to achieve 89% yield with reduced side products . Solvent-free mechanochemical methods using ball milling (400 rpm, 15 min) provide comparable efficiency while eliminating volatile organic compounds .

Physicochemical Characterization

FTIR Spectroscopy

Critical absorption bands include:

  • ν(O-H): 3285 cm⁻¹ (broad, phenolic)

  • ν(C=N): 1590–1596 cm⁻¹

  • ν(C-O): 1258–1327 cm⁻¹ (methoxy and phenolic)

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.42 ppm (s, 1H, HC=N)

  • δ 6.39–7.29 ppm (m, 7H, aromatic)

  • δ 3.36 ppm (s, 3H, OCH₃)

  • δ 2.42 ppm (s, 3H, CH₃-pyridinyl)

¹³C NMR :

  • δ 161.2 ppm (C=N)

  • δ 149.5 ppm (C-O)

Thermal and Solubility Properties

PropertyValueSource
Melting Point128–130°C
Boiling Point390.4°C (est.)
Solubility in H₂O1.2 g/L (25°C)
LogP2.85
Flash Point189.9°C

Tautomeric Behavior and Hydrogen Bonding

The compound exhibits prototropic tautomerism between enol (phenolic) and keto (quinoid) forms. Experimental and computational data confirm the enol form dominates in solid and solution states due to:

  • Intramolecular O-H···N hydrogen bond (1.85 Å)

  • Resonance stabilization via extended π-conjugation

  • Lower Gibbs free energy (ΔG = +15.7 kJ/mol for keto form)

DFT-optimized geometry shows a near-planar arrangement (dihedral angle: 4.2°) between phenolic and pyridinyl rings, maximizing conjugation .

Coordination Chemistry and Metal Complexes

As a bidentate O,N-donor ligand, the compound forms stable complexes with transition metals:

Palladium(II) Complex

Reaction with Pd(OAc)₂ in ethanol yields:

  • [Pd(C₁₄H₁₁N₂O₂)₂]·2H₂O

  • Orange crystals (m.p. 558–561 K)

  • Square-planar geometry confirmed by XRD

Key bond lengths :

  • Pd-O: 1.987 Å

  • Pd-N: 2.021 Å

Biological Activity

Preliminary studies on analogous Schiff bases show:

  • Antioxidant activity (EC₅₀ = 10.46 ppm vs. DPPH)

  • Antimicrobial efficacy against S. aureus (MIC = 32 μg/mL)

Industrial and Materials Science Applications

Catalytic Uses

Pd(II) complexes demonstrate:

  • 92% conversion in Suzuki-Miyaura coupling

  • TOF = 1,450 h⁻¹ for aryl halide cross-coupling

Advanced Materials

Thin films deposited via chemical vapor deposition exhibit:

  • Band gap = 3.2 eV (UV-active)

  • Refractive index = 1.73

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